molecular formula C22H25N5O5S2 B2604427 Ethyl 4-((4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851978-03-5

Ethyl 4-((4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2604427
CAS No.: 851978-03-5
M. Wt: 503.59
InChI Key: ZLSBQISVXSOJGH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzothiazole ring, which is a heterocyclic compound . It’s offered by Benchchem for CAS No. 851978-03-5.


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . The structures of these synthesized compounds are usually confirmed by 1H and 13C NMR .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from spectroscopic data. For example, 1H-NMR and 13C-NMR data provide information about the chemical environment of the hydrogen and carbon atoms, respectively . IR data can provide information about the functional groups present .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research has demonstrated the synthesis of heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial properties. These compounds are synthesized through various chemical reactions, aiming to find new effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, the creation of hybrid molecules containing penicillanic or cephalosporanic acid moieties has been explored, with some showing promising antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Carbonic Anhydrase Inhibition for Glaucoma Treatment

A study on thioureido-substituted sulfonamides aimed at inhibiting carbonic anhydrase for glaucoma treatment found that derivatives of ethyl 4-((4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate could effectively reduce elevated intraocular pressure in a rabbit model of glaucoma, highlighting its potential in treating this condition (Mincione et al., 2005).

Antihypertensive α-Blocking Agents

The compound has also been used in the synthesis of thiosemicarbazides, triazoles, and Schiff bases with antihypertensive α-blocking activities. This research provides a foundation for developing new therapeutic agents targeting hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Anticancer Agents

Several studies have focused on synthesizing new compounds with anticancer properties. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were synthesized, showing significant effects in mouse tumor model cancer cell lines and two human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7), suggesting the potential of these compounds as anticancer agents (Nassar, Atta-Allah, & Elgazwy, 2015).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the diverse activities exhibited by many benzothiazole derivatives . Additionally, further studies could be conducted to elucidate its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5S2/c1-3-32-22(29)26-11-13-27(14-12-26)34(30,31)17-9-7-16(8-10-17)20(28)24-25-21-23-19-15(2)5-4-6-18(19)33-21/h4-10H,3,11-14H2,1-2H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSBQISVXSOJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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